molecular formula C13H13NO3 B13530834 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13530834
M. Wt: 231.25 g/mol
InChI Key: NWAFVYOAIDCKRG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is a substituted isoxazole derivative characterized by a 2,5-dimethylphenyl group at the 3-position of the isoxazole ring and a carboxylic acid moiety at the 4-position. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, often explored for their biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties. The methyl substituents on the phenyl ring and the isoxazole core influence the compound’s electronic properties, lipophilicity, and steric profile, which are critical for interactions with biological targets.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-4-5-8(2)10(6-7)12-11(13(15)16)9(3)17-14-12/h4-6H,1-3H3,(H,15,16)

InChI Key

NWAFVYOAIDCKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired isoxazole ring. The reaction typically requires refluxing the mixture in ethanol for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or isoxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in various substituted isoxazole derivatives.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Core Structure Key Features
3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid 2,5-dimethylphenyl (3), methyl (5) Isoxazole High lipophilicity due to methyl groups; carboxylic acid enhances solubility in polar solvents.
3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid 3,5-dimethylphenyl (3), methyl (5) Isoxazole Steric hindrance differs due to para-substituted methyl groups; reduced electronic effects compared to 2,5-substitution.
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2,6-dichlorophenyl (3), methyl (5) Isoxazole Electron-withdrawing Cl groups increase acidity of carboxylic acid; higher polarity.
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl (N-linked) Naphthalene-carboxamide PET inhibition (IC₅₀ ~10 µM); substituent position and lipophilicity critical for activity.

Substituent Effects on Activity

  • Position of Methyl Groups: The 2,5-dimethylphenyl substituent in the target compound provides a meta-para substitution pattern, balancing steric bulk and electronic effects.
  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl groups in the target compound are electron-donating, increasing the electron density of the phenyl ring. Comparatively, dichlorophenyl analogues () feature electron-withdrawing Cl atoms, which enhance the electrophilicity of the isoxazole ring and may improve interactions with electron-rich biological targets.
  • Core Structure Differences : The naphthalene-carboxamide derivatives () show PET-inhibiting activity due to their extended aromatic systems, while isoxazole-carboxylic acids (e.g., the target compound) may exhibit distinct modes of action due to their smaller, more rigid heterocyclic cores.

Biological Activity

3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid features an isoxazole ring substituted with a dimethylphenyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity, influencing interactions with biological targets.

1. Anti-inflammatory Properties

Research indicates that derivatives of isoxazole compounds exhibit anti-inflammatory effects. Specifically, 5-methylisoxazole-4-carboxylic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in human blood cell cultures . This suggests that 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid may possess similar anti-inflammatory capabilities.

2. Immunosuppressive Effects

A study on various isoxazole derivatives highlighted their immunosuppressive properties, particularly in inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). The immunosuppressive activity was attributed to the structural characteristics of the isoxazole moiety . The compound's ability to modulate immune responses could be beneficial in conditions requiring immune regulation, such as autoimmune diseases.

3. Antiproliferative Activity

Isoxazole derivatives have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid have been reported to inhibit cell growth in A549 lung cancer cells and other tumor models . This activity suggests potential applications in oncology for targeting specific cancer types.

The mechanisms through which 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid exerts its biological effects include:

  • Inhibition of Cytokine Production: By reducing TNF-α levels and other cytokines, the compound may mitigate inflammatory responses.
  • Induction of Apoptosis: Some studies suggest that isoxazole derivatives can activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as caspases and Fas .
  • Modulation of Immune Cell Activity: The compound's influence on PBMC proliferation indicates its role in altering immune cell dynamics, potentially enhancing or suppressing immune responses as needed.

Case Studies

Recent studies have focused on synthesizing new isoxazole derivatives and evaluating their biological activities:

  • Study on Immunosuppressive Isoxazoles: A series of isoxazole derivatives were synthesized and tested for their ability to inhibit PBMC proliferation. The most effective compounds demonstrated significant immunosuppressive activity compared to cyclosporine A .
  • Antiproliferative Screening: In vitro assays revealed that certain isoxazole derivatives exhibited strong antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity .

Data Summary

Biological Activity Effect Reference
Anti-inflammatoryInhibition of TNF-α production
ImmunosuppressiveInhibition of PBMC proliferation
AntiproliferativeGrowth inhibition in cancer cells

Q & A

Basic: What are the key synthetic steps for 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Cyclization : Formation of the isoxazole ring via condensation of hydroxylamine with diketones or α,β-unsaturated carbonyl intermediates.
  • Substituent Introduction : Introducing the 2,5-dimethylphenyl group at the 3-position of the isoxazole ring, often using Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
  • Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester precursors to yield the carboxylic acid group.
    Optimization : Adjusting solvent polarity (e.g., DMF for cyclization), temperature control (60–80°C for coupling reactions), and catalyst selection (e.g., palladium catalysts for cross-coupling) can improve yields. Purification via recrystallization or column chromatography enhances purity .

Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and ring structure (e.g., methyl group signals at δ 2.3–2.6 ppm) .
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm1 ^{-1}) and O-H absorption (~2500–3500 cm1 ^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C12_{12}H13_{13}NO3_3, exact mass 219.0895) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How do structural modifications at the 3-phenyl position affect biological activity?

Comparative studies (e.g., replacing 2,5-dimethylphenyl with 3,4-dichlorophenyl) reveal:

  • Lipophilicity : Electron-withdrawing groups (e.g., Cl) enhance membrane permeability but reduce solubility.
  • Receptor Binding : Bulky substituents (e.g., benzyloxy groups) improve affinity for inflammatory targets like COX-2.
  • Bioactivity : The 2,5-dimethylphenyl group shows superior anti-inflammatory activity compared to monosubstituted analogs, likely due to steric and electronic effects .

Advanced: What experimental strategies can elucidate its neuroprotective mechanism of action?

  • In Vitro Assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglial cells .
  • Enzyme Inhibition Studies : Test activity against NADPH oxidase or caspases using fluorogenic substrates .
  • Molecular Docking : Predict binding to neuroprotective targets like BDNF receptors or NMDA antagonists .
  • Transcriptomics : RNA sequencing to identify pathways modulated in neuronal cell lines .

Data Contradiction: How to resolve discrepancies between in vitro immunosuppressive effects and in vivo efficacy?

  • Bioavailability Studies : Assess plasma stability and blood-brain barrier penetration via LC-MS pharmacokinetic profiling.
  • Metabolite Identification : Use HPLC-MS/MS to detect active/inactive metabolites in liver microsomes.
  • Dosage Adjustments : Optimize dosing regimens in animal models to account for rapid clearance .

Advanced: What computational methods support structure-activity relationship (SAR) analysis?

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to correlate electronic properties with reactivity .
  • Molecular Dynamics Simulations : Study binding stability to targets like cyclooxygenase isoforms .

Basic: How does the carboxylic acid group influence solubility and formulation?

  • Solubility : The -COOH group enhances aqueous solubility at physiological pH (pKa ~4.5), enabling salt formation (e.g., sodium salts) for intravenous delivery .
  • Formulation : Lyophilization or nanoemulsion techniques improve stability for in vivo studies .

Advanced: What strategies mitigate synthetic challenges in isoxazole ring formation?

  • Catalyst Screening : Test Pd/Cu systems for regioselective cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
  • Protecting Groups : Use tert-butyl esters to prevent decarboxylation during ring formation .

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